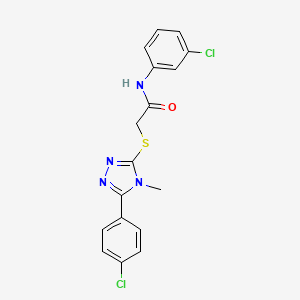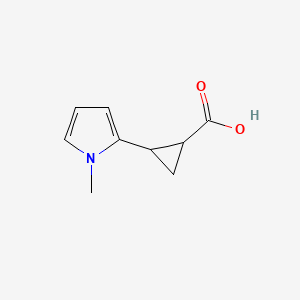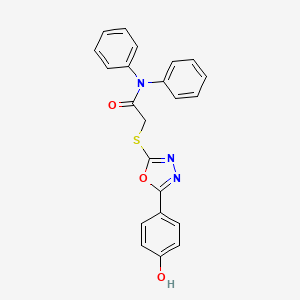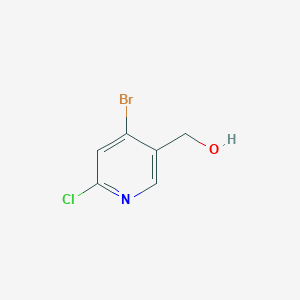
(4-Bromo-6-chloropyridin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-6-chloropyridin-3-yl)methanol is an organic compound with the molecular formula C6H5BrClNO and a molecular weight of 222.47 g/mol It is a derivative of pyridine, featuring both bromine and chlorine substituents on the pyridine ring, along with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
(4-Bromo-6-chloropyridin-3-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 4-bromo-6-chloropyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
化学反応の分析
Types of Reactions
(4-Bromo-6-chloropyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen substituents, yielding a more simplified pyridine derivative.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophiles like amines or thiols can replace the halogen atoms under basic conditions.
Major Products Formed
Oxidation: 4-Bromo-6-chloropyridine-3-carboxylic acid.
Reduction: 4-Hydroxy-6-chloropyridine.
Substitution: 4-Amino-6-chloropyridin-3-yl)methanol.
科学的研究の応用
(4-Bromo-6-chloropyridin-3-yl)methanol has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (4-Bromo-6-chloropyridin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The presence of the bromine and chlorine atoms can enhance the compound’s binding affinity and selectivity for its target. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s interaction with its target .
類似化合物との比較
Similar Compounds
4-Bromo-2-chloropyridin-3-yl)methanol: Similar structure but different positioning of the halogen atoms.
6-Chloropyridin-3-yl)methanol: Lacks the bromine substituent.
4-Bromo-3-chloropyridin-2-yl)methanol: Different positioning of the hydroxymethyl group.
Uniqueness
(4-Bromo-6-chloropyridin-3-yl)methanol is unique due to the specific arrangement of its substituents, which can influence its reactivity and binding properties. The combination of bromine, chlorine, and hydroxymethyl groups provides a versatile scaffold for further functionalization and derivatization, making it valuable in various synthetic and research applications .
特性
分子式 |
C6H5BrClNO |
|---|---|
分子量 |
222.47 g/mol |
IUPAC名 |
(4-bromo-6-chloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-2,10H,3H2 |
InChIキー |
LSANKXPSPPPENY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


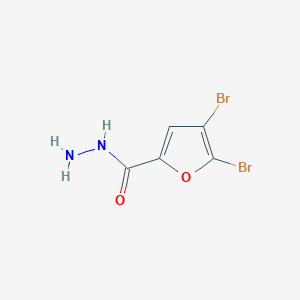

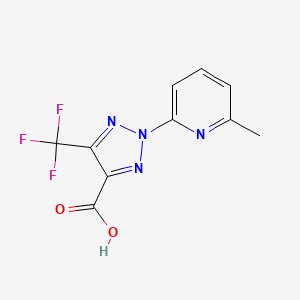

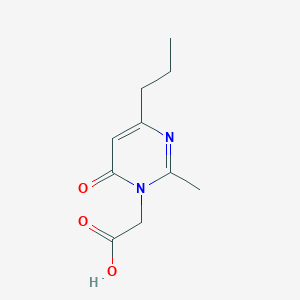


![2-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-9H-carbazole](/img/structure/B11781892.png)

